![molecular formula C20H23N3O5S2 B2420191 (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-33-7](/img/structure/B2420191.png)

(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

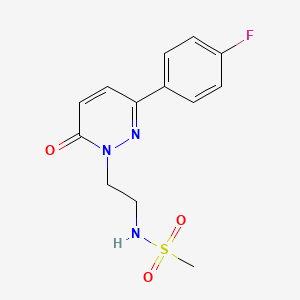

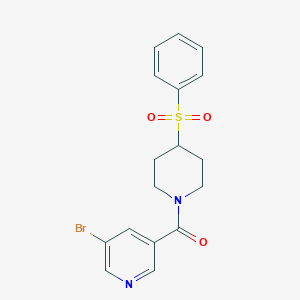

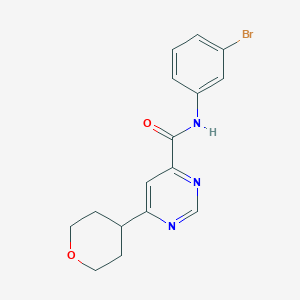

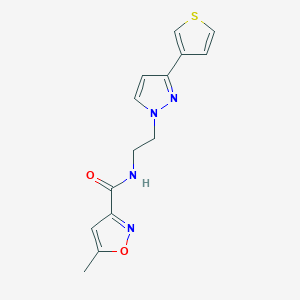

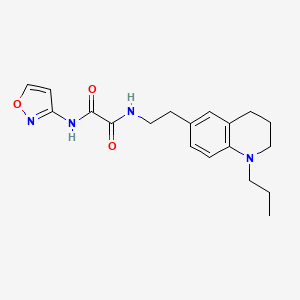

“(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, nitrogen, and sulfur. Benzothiazoles are often used in organic chemistry for the synthesis of various chemicals and have applications in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. The benzothiazole ring system is aromatic, meaning it has a stable, ring-shaped cloud of delocalized electrons. The methoxy groups (-OCH3) are electron-donating, which can influence the reactivity of the molecule. The sulfamoyl group (-SO2NH2) and the amide group (-CONH2) are polar, which could impact the compound’s solubility and reactivity .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the benzothiazole ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions. The methoxy groups could potentially be demethylated under certain conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, size, and the presence of various functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

科学的研究の応用

Photodynamic Therapy

The compound shows promising properties as a photosensitizer in photodynamic therapy, particularly due to its high singlet oxygen quantum yield. This feature is crucial for Type II photodynamic therapy mechanisms, making the compound a potential candidate for cancer treatment in this field (Pişkin, Canpolat, & Öztürk, 2020).

Heterocyclic Compound Synthesis

The compound is involved in the synthesis of novel heterocyclic compounds, such as benzodifuranyl, thiazolopyrimidines, and oxadiazepines. These derivatives have been investigated for their anti-inflammatory and analgesic properties, showing potential in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Several studies have documented the compound's involvement in the synthesis of thiazole derivatives, which exhibit antimicrobial properties. Particularly, derivatives with electron-donating groups like hydroxyl, amino, and methoxy showed substantial antimicrobial activity (Chawla, 2016).

Antifungal Effects

The compound has been used in synthesizing derivatives that demonstrate antifungal activity. Specifically, certain derivatives showed effectiveness against fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Gelation Behavior and Crystal Engineering

The compound plays a role in the synthesis of N-(thiazol-2-yl) benzamide derivatives, which have been investigated for their gelation behavior. This research provides insights into the role of methyl functionality and non-covalent interactions like S⋯O in gelation, contributing to the field of crystal engineering and supramolecular chemistry (Yadav & Ballabh, 2020).

将来の方向性

特性

IUPAC Name |

4-(dimethylsulfamoyl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S2/c1-22(2)30(25,26)16-8-5-14(6-9-16)19(24)21-20-23(11-12-27-3)17-10-7-15(28-4)13-18(17)29-20/h5-10,13H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDZKCNYIKXJFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopentyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2420110.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2420112.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2420114.png)

![3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2420115.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2420116.png)

![Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate](/img/structure/B2420122.png)

![1,3-Dimethyl-8-[4-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione](/img/structure/B2420131.png)